molecular formula C16H16N2O B1523878 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1333691-32-9

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B1523878
CAS No.: 1333691-32-9
M. Wt: 252.31 g/mol
InChI Key: MGNXCDZKEQFDQT-UHFFFAOYSA-N
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Description

1-Benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS: 1333691-32-9) is a versatile 1,5-benzodiazepine derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a privileged small-molecule scaffold for the design and synthesis of novel bioactive molecules . The 1,5-benzodiazepine core is recognized for its wide range of neuropharmacological properties, and related derivatives are extensively investigated for their interactions with central nervous system targets . Research into structurally similar 1,5-benzodiazepine compounds has demonstrated promising anxiolytic and analgesic activities in preclinical models, with some derivatives exhibiting effects comparable to or better than diazepam but with a potentially reduced side-effect profile . These compounds are often explored for their potential to enhance the activity of the GABA-A receptor, a primary mechanism for anxiolytic action, as well as for interactions with serotonin receptors such as the 5-HT2A subtype . Beyond neuropharmacology, 1,5-benzodiazepine scaffolds are also utilized as intermediates in organic synthesis and in the development of antimicrobial agents . The synthetic utility of this specific benzyl-substituted derivative is highlighted in studies on dynamic stereochemistry, where it serves as a model compound for investigating molecular conformation . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-benzyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16-10-11-17-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13/h1-9,17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNXCDZKEQFDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Specific Example: Synthesis of 5-Benzoyl-1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

  • Starting from 5-substituted tetrahydro-1,5-benzodiazepin-2-ones, reaction with 2-nitrobenzoyl chloride in dry dichloroethane (DCE) in the presence of DIPEA (N,N-diisopropylethylamine) and catalytic DMAP (4-dimethylaminopyridine) at room temperature for 24 hours yields the benzodiazepinone derivatives.

  • The product is isolated by washing with acid and base solutions, drying, solvent removal, and purification via dry column vacuum chromatography followed by recrystallization from dichloromethane-diethyl ether mixtures.

  • Yields are moderate to good (e.g., 55% reported for a specific derivative), and the products are typically crystalline solids with defined melting points.

Reductive N-Heterocyclization for Further Derivatization

  • A subsequent step involves reductive N-heterocyclization of nitrobenzoylamides to form quinazolino-fused benzodiazepines, demonstrating the versatility of the synthetic route.

  • This step depends on the substituents present in the benzodiazepine ring and involves reduction processes that may proceed via intermediate species characterized by quantum-chemical descriptors.

Parameter Typical Conditions/Options Notes
Solvent DCE, methanol, ethanol, acetone, THF, DMF, chloroform Should be inert, not reactive
Temperature Room temperature to mild heating Mild conditions favor selectivity
Reaction Time 12–24 hours Ensures complete reaction
Acid Binding Agent DIPEA, triethylamine, pyridine, sodium acetate Neutralizes acid byproducts
Catalyst DMAP (catalytic amounts) Enhances acylation efficiency
Purification Column chromatography, recrystallization Ensures product purity
Yield 40–60% (varies by substituents and conditions) Moderate yields typical
  • The initial step involves nucleophilic attack of the amine nitrogen on the acyl chloride or reactive ester carbonyl carbon, forming an amide intermediate.

  • Intramolecular cyclization then forms the seven-membered benzodiazepine ring.

  • In cases involving nitro-substituted benzoyl chlorides, reductive cyclization can occur, facilitated by specific substituents and reaction conditions.

  • Quantum chemical studies have been used to analyze frontier molecular orbitals and charge distributions to predict and rationalize the reaction pathways and intermediate stability.

Step Reagents/Conditions Outcome
1 Substituted acetylaminobenzophenone + primary amine in inert solvent with acid binding agent Formation of benzodiazepinone intermediate
2 Purification by chromatography and recrystallization Isolation of pure benzodiazepinone derivative
3 Optional: Reaction with 2-nitrobenzoyl chloride + DIPEA + DMAP in DCE Formation of nitrobenzoyl-substituted benzodiazepinone
4 Reductive N-heterocyclization (reduction step) Formation of fused quinazolino-benzodiazepines

The preparation of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves well-established organic synthesis techniques centered on acylation and cyclization reactions. The choice of reagents, solvents, and reaction conditions is critical to achieving satisfactory yields and product purity. Advanced studies, including quantum chemical analyses, have provided mechanistic understanding that supports optimization of these synthetic routes. The described methods are robust and adaptable for the synthesis of various substituted benzodiazepine derivatives with potential pharmaceutical applications.

Chemical Reactions Analysis

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzodiazepines and their derivatives .

Scientific Research Applications

1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Size : The benzyl group at N1 in the target compound introduces greater steric bulk compared to smaller alkyl (e.g., ethyl, methyl) or aryl (e.g., phenyl) groups. This affects molecular packing in crystals and interactions with biological targets .
  • Electron-Donating vs. Electron-Withdrawing Groups : Phenyl and benzyl groups enhance electron density at the lactam ring, promoting nucleophilic reactions, while chloroacetyl derivatives (e.g., in ) facilitate electrophilic substitution.
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in pharmacological applications.

Key Observations :

  • Solvent-Free Approaches : Efficient for 1,5-benzodiazepines (e.g., ), reducing environmental impact.
  • Regioselectivity : Acylation reactions (e.g., ) demonstrate sensitivity to reaction conditions, with excess reagents favoring N1 substitution over hydroxyl groups.
  • Catalyst Dependence : Base catalysts (e.g., K₂CO₃) are critical for benzyl group introduction , while DMAP enhances acylation efficiency .

Pharmacological and Physicochemical Properties

Compound Biological Activity Physicochemical Properties Reference
4,4-Dimethyl derivative GABAA receptor PAM; anxiolytic, sedative LogP: ~2.1; high membrane permeability
1-Ethyl-5-methyl hydrochloride Improved CNS penetration due to salt form Water-soluble; mp: 210–215°C
4-Phenyl lactam Stable complexation with substrates Melting point: 185–187°C; crystalline stability
5-Chloroacetyl derivative Intermediate for hydrazino derivatives Reactivity with amines/thioureas; mp: 160–162°C

Key Observations :

  • GABAA Receptor Modulation : 4,4-Dimethyl derivatives exhibit marked anxiolytic activity, while bulky substituents (e.g., benzyl) may reduce receptor affinity due to steric clashes .
  • Thermal Stability : Crystalline derivatives (e.g., ) show higher melting points, correlating with rigid lactam conformations.
  • Reactivity : Chloroacetyl and thione derivatives (e.g., ) serve as intermediates for further functionalization, enhancing synthetic utility.

Structural Analysis and Conformational Studies

  • Ring Puckering : The seven-membered diazepine ring adopts a boat-like conformation, with puckering parameters influenced by substituents (e.g., benzyl vs. methyl) .
  • X-Ray Data : Crystal structures (e.g., ) reveal intermolecular hydrogen bonds (N–H···O) stabilizing the lattice, critical for predicting solubility and packing efficiency.
  • Tautomerism : Thione-thiol tautomerism observed in sulfur-containing derivatives (e.g., ) impacts reactivity and biological activity.

Biological Activity

1-Benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 1333691-32-9

Antiviral Activity

Research has indicated that derivatives of benzodiazepin-2(1H)-one exhibit significant antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). A study demonstrated that certain tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin derivatives effectively inhibit HIV-1 replication by interacting with the HIV-1 reverse transcriptase (RT) . For instance, a specific derivative (R86183) showed potent inhibition of HIV-1 at low concentrations (0.3 to 30 nM), indicating a strong selectivity and potency against this virus.

Structure-Activity Relationship (SAR)

The biological activity of benzodiazepine derivatives is often influenced by their structural modifications. The introduction of various substituents on the benzodiazepine scaffold can enhance or diminish their pharmacological effects. For example:

  • Substituents at the 7-position : Modifications here can significantly affect binding affinity to GABA_A receptors.
  • Alkyl groups : These can influence lipophilicity and permeability across the blood-brain barrier .

Case Studies and Research Findings

A notable study examined the influence of substituted tetrahydrobenzodiazepin derivatives on plant growth in vitro. This research highlighted not only the pharmacological potential but also the ecological implications of these compounds . The findings suggested that certain derivatives could promote or inhibit growth in narrow-leaved lupin (Lupinus angustifolius), indicating a broader biological impact beyond human health.

Comparative Analysis of Biological Activity

CompoundActivityMechanismReference
R86183AntiviralInhibition of HIV-1 RT
Various Tetrahydro DerivativesCNS effectsModulation of GABA_A receptors
Substituted BenzodiazepinesPlant growth modulationUnknown mechanism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one?

  • Methodology : A multi-step synthesis typically involves cyclization of an o-phenylenediamine derivative with a ketone or aldehyde under acidic conditions. For example, acylation of the benzodiazepine core with benzyl chloride or benzyl bromide in the presence of a base (e.g., triethylamine) can introduce the benzyl group. Reaction optimization may require controlled temperatures (0–25°C) and inert atmospheres to minimize side reactions like over-acylation or oxidation .
  • Key Steps :

Formation of the benzodiazepine ring via cyclocondensation.

N-Benzylation using benzyl halides.

Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can the molecular conformation of this compound be elucidated using crystallography?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL is standard. The benzodiazepine ring often adopts a boat conformation, as observed in analogs like 5-chloroacetyl-4-methyl derivatives. Key parameters include:

  • Puckering amplitude (Q) : ~0.3–0.5 Å for boat conformations.
  • Torsion angles : Deviations from planarity (e.g., N1–C2–C3–N4 ≈ 20–30°) indicate ring distortion.
  • Hydrogen bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice .
    • Example Data :
ParameterValue (Example)
Space groupMonoclinic, C2/c
Unit cell dimensionsa = 16.765 Å, b = 8.817 Å, c = 17.013 Å
β angle105.8°
R-factor< 0.05

Q. What pharmacological targets are associated with this benzodiazepine derivative?

  • Mechanism : Acts as a positive allosteric modulator of GABAA receptors, enhancing inhibitory neurotransmission. The benzyl group may influence binding affinity at the benzodiazepine site (α/γ subunit interface) .
  • Experimental Validation :

  • Receptor binding assays : Competitive displacement of [³H]flumazenil in cortical membranes (IC₅₀ ≈ 10–100 nM).
  • Electrophysiology : Potentiation of GABA-induced chloride currents in Xenopus oocytes expressing recombinant GABAA receptors .

Advanced Research Questions

Q. How do conformational changes in the benzodiazepine ring affect pharmacological activity?

  • Analysis : Molecular dynamics simulations (e.g., AMBER or GROMACS) reveal that boat-to-chair transitions alter the spatial orientation of the benzyl group, modulating receptor binding. For example, a twisted boat conformation in 5-chloroacetyl derivatives reduces steric clashes with receptor residues (e.g., α1-H101) .
  • Data Contradictions : Some studies report higher activity for boat conformers, while others suggest planar intermediates are more potent. Resolve via:

Free energy calculations (MM/PBSA) to compare binding affinities.

Crystallographic comparison of active vs. inactive analogs .

Q. How can researchers resolve contradictions in synthetic yields reported for N-benzylation steps?

  • Troubleshooting : Yield discrepancies (e.g., 40% vs. 70%) may arise from:

  • Solvent polarity : Higher yields in aprotic solvents (DMF, THF) due to reduced hydrolysis.
  • Base selection : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) impacts reaction kinetics.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., di-benzylated species).
    • Optimization Strategy : Design a factorial experiment varying solvent, base, and temperature to identify optimal conditions .

Q. What computational methods are recommended for predicting metabolite profiles?

  • Approach :

In silico metabolism prediction (e.g., StarDrop, MetaSite) identifies likely Phase I oxidation sites (e.g., benzyl C–H bonds).

Density Functional Theory (DFT) : Calculates activation energies for hydroxylation at specific positions (e.g., para vs. ortho to the benzyl group).

MDCK permeability assays : Validate predicted metabolites using in vitro models .

Q. How can in vivo efficacy be evaluated while minimizing off-target effects?

  • Protocol :

Animal models : Use zebrafish larvae (Danio rerio) for rapid screening of sedative/anxiolytic effects (e.g., light-dark transition test).

Dose-response studies : Administer 1–10 mg/kg intraperitoneally and monitor locomotor activity (EthoVision tracking).

Off-target profiling : Screen against a panel of 50 GPCRs (Eurofins Cerep) to assess selectivity .

Data Contradiction Analysis

Q. Discrepancies in reported GABAA receptor subtype selectivity: How to address?

  • Hypothesis : Variability may arise from differences in receptor subunit composition (e.g., α1β2γ2 vs. α5β3γ2).
  • Resolution :

Subtype-specific assays : Use HEK293 cells transfected with defined subunit combinations.

Radioligand binding : Compare Ki values for α1-, α2-, and α5-containing receptors.

  • Example Data :
SubtypeKi (nM)
α1β2γ215 ± 3
α5β3γ2120 ± 20

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 2
Reactant of Route 2
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

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